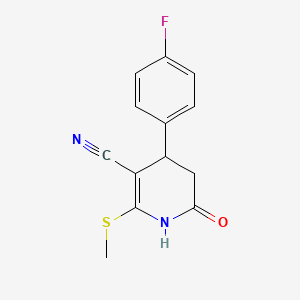
(3Z)-4-(benzylamino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-4-(benzylamino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide is a complex organic compound that features multiple functional groups, including amides, nitro groups, and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-(benzylamino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and a carbonyl compound.
Introduction of the Nitro Group: Nitration of an aromatic ring using concentrated nitric acid and sulfuric acid.
Benzylation: Introduction of the benzyl group through a nucleophilic substitution reaction.
Final Assembly: Coupling of the intermediate products under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-4-(benzylamino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound in drug discovery.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of (3Z)-4-(benzylamino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (3Z)-4-(amino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide
- (3Z)-4-(benzylamino)-N-(4-methylphenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide
Propiedades
Fórmula molecular |
C30H23N3O5 |
|---|---|
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
(E)-3-(N-benzyl-C-phenylcarbonimidoyl)-4-hydroxy-N-(4-nitrophenyl)-2-oxo-4-phenylbut-3-enamide |
InChI |
InChI=1S/C30H23N3O5/c34-28(23-14-8-3-9-15-23)26(29(35)30(36)32-24-16-18-25(19-17-24)33(37)38)27(22-12-6-2-7-13-22)31-20-21-10-4-1-5-11-21/h1-19,34H,20H2,(H,32,36)/b28-26+,31-27? |
Clave InChI |
NLDHEXPEJGSASM-JTFHZJCFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)C(=C(C3=CC=CC=C3)O)C(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]methyl}benzoic acid](/img/structure/B11687105.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11687108.png)
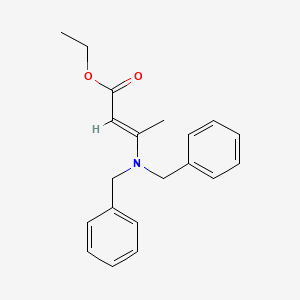
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B11687114.png)
![N'-[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11687123.png)
![2-[2-(2-Bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11687126.png)
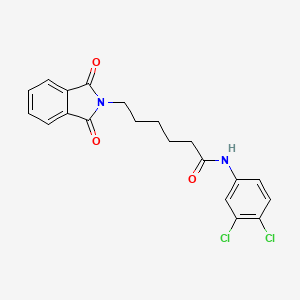
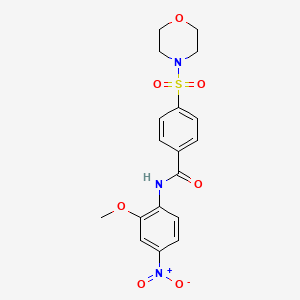
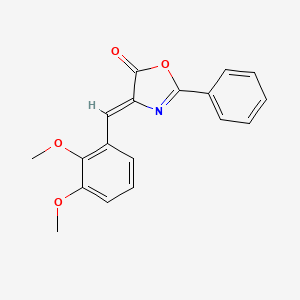
![N'-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11687139.png)
![(3E)-1-(4-chlorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687144.png)
![(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11687154.png)
